molecular formula C40H56 B13712489 Lycopene-d6

Lycopene-d6

Cat. No.: B13712489
M. Wt: 542.9 g/mol
InChI Key: OAIJSZIZWZSQBC-ZSHYIBOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lycopene-d6 is a deuterated form of lycopene, a naturally occurring carotenoid responsible for the red color in tomatoes, watermelons, and other fruits. Lycopene is known for its potent antioxidant properties and its role in reducing the risk of certain chronic diseases, including cardiovascular diseases and various types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lycopene-d6 involves the incorporation of deuterium atoms into the lycopene molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in lycopene with deuterium using deuterated solvents and catalysts under controlled conditions.

    Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors and following a series of chemical reactions to build the lycopene structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:

    Extraction and Purification: Lycopene is extracted from natural sources or synthesized chemically, followed by purification to obtain high-purity this compound.

    Deuteration: The purified lycopene undergoes deuteration through chemical reactions to replace hydrogen atoms with deuterium.

Chemical Reactions Analysis

Types of Reactions: Lycopene-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides, alcohols, and other oxidation products.

    Isomerization: Exposure to heat, light, or certain catalysts can cause isomerization of this compound, converting it from trans to cis forms.

    Addition Reactions: this compound can participate in addition reactions with halogens and other electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.

    Isomerization Conditions: Heat, light, and acidic or basic catalysts can induce isomerization.

    Addition Reagents: Halogens such as chlorine and bromine are used in addition reactions.

Major Products:

    Oxidation Products: Epoxides, alcohols, and ketones.

    Isomerization Products: Cis-isomers of this compound.

    Addition Products: Halogenated derivatives of this compound.

Scientific Research Applications

Lycopene-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies of lycopene metabolism and degradation.

    Biology: Investigated for its antioxidant properties and its role in cellular protection against oxidative stress.

    Medicine: Studied for its potential in reducing the risk of chronic diseases such as cancer and cardiovascular diseases.

    Industry: Used in the development of functional foods and nutraceuticals with enhanced health benefits.

Mechanism of Action

Lycopene-d6 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The molecular targets and pathways involved include:

    Enzymatic Antioxidant Defense: this compound upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase.

    Non-Enzymatic Antioxidant Defense: this compound directly interacts with ROS, neutralizing them and preventing cellular damage.

Comparison with Similar Compounds

Lycopene-d6 is unique due to its deuterated nature, which makes it a valuable tool in research. Similar compounds include:

    Lycopene: The non-deuterated form, widely studied for its health benefits.

    Beta-Carotene: Another carotenoid with antioxidant properties, but with different metabolic pathways and health effects.

    Astaxanthin: A carotenoid with potent antioxidant activity, used in various health supplements.

This compound stands out due to its stability and utility in tracing metabolic pathways, making it a crucial compound in scientific research.

Properties

Molecular Formula

C40H56

Molecular Weight

542.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,23,27,31-hexamethyl-14,19-bis(trideuteriomethyl)dotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+/i5D3,6D3

InChI Key

OAIJSZIZWZSQBC-ZSHYIBOXSA-N

Isomeric SMILES

[2H]C(/C(=C\C=C\C=C(/C([2H])([2H])[2H])\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)([2H])[2H]

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.